molecular formula C10H12N4 B13586086 n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine

n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13586086
M. Wt: 188.23 g/mol
InChI Key: JPLQZELVOBDEHF-UHFFFAOYSA-N
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Description

n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the phenyl and methylamine groups. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the triazole ring. The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids. The methylamine group is then added through reductive amination or nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as copper or palladium may be employed to facilitate the reactions, and purification techniques like crystallization or chromatography are used to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a triazole ring, phenyl group, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C10H12N4/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3,(H,12,13,14)

InChI Key

JPLQZELVOBDEHF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=NN1)C2=CC=CC=C2

Origin of Product

United States

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